molecular formula C12H16FNO B13294631 N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine

N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13294631
M. Wt: 209.26 g/mol
InChI Key: OADAWQITGIPGFQ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine is a fluorinated aromatic amine derivative featuring a substituted phenyl group attached to a methyloxolane (tetrahydrofuran) ring via an amine linkage.

  • Core structure: A 2-methyloxolan-3-amine moiety linked to a substituted phenyl ring.
  • Substituents: A fluorine atom at the meta-position (C3) and a methyl group at the para-position (C4) on the phenyl ring. Such compounds are often explored in medicinal chemistry for their bioavailability and target-binding properties .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16FNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

OADAWQITGIPGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-fluoro-4-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the opening of the oxirane ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and oxolane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine with three closely related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) CAS Number Key Features
This compound C₁₂H₁₆FNO 209.26 (calc.) 3-Fluoro, 4-methyl Not provided Fluorine at C3, methyl at C4
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro, 2-methyl 1545810-10-3 Chlorine at C4, methyl at C2
N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆FNO 209.26 2-Fluoro, 4-methyl 1556534-76-9 Fluorine at C2, methyl at C4
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine C₁₁H₁₃BrClNO 290.59 3-Bromo, 4-chloro 1556504-28-9 Bromine at C3, chlorine at C4

Key Observations :

  • Halogen Effects: Replacement of fluorine with chlorine or bromine increases molecular weight and alters electronic properties.
  • Substituent Position : The position of the halogen significantly impacts steric and electronic interactions. For example, the 3-fluoro substituent in the target compound may enhance meta-directed electronic effects compared to the 2-fluoro isomer .
  • Synergistic Effects : The combination of 3-fluoro and 4-methyl groups may create a balance between steric bulk and electronic modulation, which is absent in analogues like the 4-chloro-2-methyl derivative .

Biological Activity

N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}FNO
  • Molecular Weight : Approximately 215.26 g/mol

The presence of a fluorine atom and an oxolane ring contributes to its distinct chemical reactivity and biological interactions. The fluorine atom can influence the compound's binding affinity to various biological targets, while the oxolane ring may enhance its solubility and stability in biological systems.

This compound exhibits its biological effects through interactions with specific enzymes and receptors. The following points summarize its mechanism of action:

  • Enzyme Interaction : The compound acts as a probe for investigating enzyme activities, potentially modulating pathways involved in metabolic processes.
  • Signal Transduction : It may influence various signaling pathways, affecting cellular responses such as proliferation and apoptosis.
  • Binding Affinity : The structural components, particularly the fluorine atom and amine group, enhance binding affinity to molecular targets, which can lead to therapeutic applications.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anti-cancer Activity : The compound has shown promise in inhibiting certain cancer cell lines, indicating its potential role in oncology .
  • Neuroprotective Effects : There is emerging evidence that it may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-Fluoro-2-methylphenyl)-2-methyloxolan-3-amineC12_{12}H16_{16}FNOContains a similar oxolane ring; different fluorine positioning may affect activity.
N-(4-Methoxyphenyl)-2-methyloxolan-3-amineC12_{12}H17_{17}NO2_2Substituted with a methoxy group; variations in electronic properties compared to fluorine.
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amineC12_{12}H16_{16}ClNOChlorine substitution; known for different reactivity and potential applications in drug development.

Case Studies

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study evaluated its effects on various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation at micromolar concentrations.
  • Enzyme Inhibition Assays : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Neuroprotective Studies : Investigations into its neuroprotective properties revealed that it could reduce oxidative stress markers in neuronal cell cultures .

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